1,3,5-Tris(pyridin-3-ylethynyl)benzene
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Overview
Description
1,3,5-Tris(pyridin-3-ylethynyl)benzene is an organic compound with the molecular formula C27H15N3. It is a trimeric molecule consisting of a benzene core substituted with three pyridin-3-ylethynyl groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(pyridin-3-ylethynyl)benzene can be synthesized through a multi-step process involving the coupling of pyridin-3-ylacetylene with a benzene derivative. One common method involves the Sonogashira coupling reaction, where a palladium catalyst is used to couple the pyridin-3-ylacetylene with 1,3,5-tribromobenzene under an inert atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(pyridin-3-ylethynyl)benzene undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, such as copper(I) iodide, leading to the formation of coordination frameworks.
Substitution Reactions: The pyridinyl groups can participate in substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper(I) Iodide: Used in coordination reactions to form metal-organic frameworks.
Major Products
Coordination Complexes: Formation of various coordination frameworks with metal ions.
Substituted Derivatives: Products formed from substitution reactions on the pyridine rings.
Scientific Research Applications
1,3,5-Tris(pyridin-3-ylethynyl)benzene has several scientific research applications:
Materials Science:
Luminescence Studies: Investigated for its luminescent properties when coordinated with metal ions, making it useful in the development of light-emitting materials.
Supramolecular Chemistry: Employed in the design of supramolecular assemblies and host-guest systems due to its ability to form stable complexes with various guest molecules.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(pyridin-3-ylethynyl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as ligands, binding to metal centers and forming stable coordination complexes. These interactions can lead to the formation of various structural motifs, such as 1D, 2D, and 3D frameworks, depending on the reaction conditions and the nature of the metal ions involved .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(pyridin-4-ylethynyl)benzene: Similar in structure but with pyridin-4-ylethynyl groups instead of pyridin-3-ylethynyl groups.
1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups instead of pyridin-3-ylethynyl groups.
Properties
Molecular Formula |
C27H15N3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[2-[3,5-bis(2-pyridin-3-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C27H15N3/c1-4-22(19-28-13-1)7-10-25-16-26(11-8-23-5-2-14-29-20-23)18-27(17-25)12-9-24-6-3-15-30-21-24/h1-6,13-21H |
InChI Key |
RRBPYFLWTXCPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CC(=CC(=C2)C#CC3=CN=CC=C3)C#CC4=CN=CC=C4 |
Origin of Product |
United States |
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